molecular formula C16H18N5O7P B129821 Adenosine 3'-phosphate phenyl ester CAS No. 144828-27-3

Adenosine 3'-phosphate phenyl ester

Cat. No. B129821
M. Wt: 423.32 g/mol
InChI Key: IKSVKPSJEVGDNO-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 3'-phosphate phenyl ester (APPE) is a chemical compound that is commonly used in scientific research. APPE is a derivative of adenosine triphosphate (ATP), which is a molecule that provides energy to living cells. APPE is synthesized using a specific method and has various applications in scientific research.

Mechanism Of Action

Adenosine 3'-phosphate phenyl ester is hydrolyzed by ATPases to form adenosine 3'-phosphate (AP) and phenol. The hydrolysis of Adenosine 3'-phosphate phenyl ester is a reversible reaction, and the equilibrium constant for the reaction is pH-dependent. The mechanism of action of Adenosine 3'-phosphate phenyl ester involves the binding of the molecule to the active site of the ATPase enzyme, followed by the hydrolysis of the ester bond.

Biochemical And Physiological Effects

The hydrolysis of Adenosine 3'-phosphate phenyl ester by ATPases results in the production of AP, which is a molecule that can activate purinergic receptors. These receptors are involved in various physiological processes, including neurotransmission, inflammation, and immune response. Adenosine 3'-phosphate phenyl ester has also been shown to have antioxidant properties and can protect cells against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Adenosine 3'-phosphate phenyl ester in lab experiments is its stability. Adenosine 3'-phosphate phenyl ester is a stable compound that can be stored for long periods without degradation. Another advantage is its specificity for ATPases, which allows researchers to study the activity of these enzymes in isolation. However, one limitation of using Adenosine 3'-phosphate phenyl ester is its cost. Adenosine 3'-phosphate phenyl ester is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving Adenosine 3'-phosphate phenyl ester. One direction is the development of new methods for synthesizing Adenosine 3'-phosphate phenyl ester that are more efficient and cost-effective. Another direction is the study of the effects of Adenosine 3'-phosphate phenyl ester on purinergic receptors and their role in various physiological processes. Additionally, the use of Adenosine 3'-phosphate phenyl ester in drug discovery and development is an area of future research, as the compound has potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Adenosine 3'-phosphate phenyl ester involves the reaction of adenosine 5'-monophosphate (AMP) with phenyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. The product of the reaction is Adenosine 3'-phosphate phenyl ester, which is a white, crystalline powder.

Scientific Research Applications

Adenosine 3'-phosphate phenyl ester is commonly used in scientific research as a substrate for enzymes that hydrolyze ATP. These enzymes, known as ATPases, are involved in various cellular processes, including muscle contraction, ion transport, and protein synthesis. By using Adenosine 3'-phosphate phenyl ester as a substrate, researchers can study the activity of ATPases and their role in these processes.

properties

CAS RN

144828-27-3

Product Name

Adenosine 3'-phosphate phenyl ester

Molecular Formula

C16H18N5O7P

Molecular Weight

423.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phenyl hydrogen phosphate

InChI

InChI=1S/C16H18N5O7P/c17-14-11-15(19-7-18-14)21(8-20-11)16-12(23)13(10(6-22)26-16)28-29(24,25)27-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H,24,25)(H2,17,18,19)/t10-,12-,13-,16-/m1/s1

InChI Key

IKSVKPSJEVGDNO-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OP(=O)(O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO

SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO

Other CAS RN

144828-27-3

synonyms

adenosine 3'-phosphate phenyl ester
Ap(3')(phenyl)

Origin of Product

United States

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